N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide
Description
N-[(2Z)-5,6-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide is a heterocyclic compound featuring a benzothiazol-2-ylidene core fused with a 4-fluorobenzamide group. The structure includes two methoxy substituents at positions 5 and 6 of the benzothiazole ring and a methyl group at position 2. The Z-configuration of the imine bond (C=N) is critical for its planar geometry, which influences molecular interactions and physicochemical properties.
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-20-12-8-13(22-2)14(23-3)9-15(12)24-17(20)19-16(21)10-4-6-11(18)7-5-10/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHZHLLNJHBPML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide typically involves the condensation of 5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazole with 4-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance yield and purity. The use of automated systems can also ensure consistent reaction conditions and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Group
(a) 4-Fluorobenzamide vs. 4-Methylbenzamide
The compound (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () replaces the 4-fluorine atom with a methyl group. Key differences include:
- Crystal Packing : The methyl derivative exhibits a mean σ(C–C) bond distance of 0.002 Å and an R factor of 0.038 in crystallographic studies, suggesting tight packing due to van der Waals interactions from the methyl group .
- Biological Implications : Fluorinated analogs often exhibit improved metabolic stability and target affinity compared to methylated counterparts due to fluorine’s resistance to oxidative degradation .
(b) 4-Fluorobenzamide vs. 4-Chlorobenzamide
Compounds Z-4a and Z-4b () feature 4-fluoro and 4-chloro substituents, respectively.
- Polarity and Solubility: Chlorine’s larger atomic radius increases lipophilicity (logP ~2.8 for Z-4b vs.
- Synthetic Yields : The chloro derivative (Z-4b) exhibits a higher yield (63.4%) compared to the fluoro analog (Z-4a, 34.9%), possibly due to steric or electronic effects during nucleophilic substitution .
Variations in the Heterocyclic Core
(a) Benzothiazol-2-ylidene vs. Thienylidene
The compound 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide () replaces the benzothiazole ring with a thienylidene system.
- Aromaticity and Reactivity : The thienylidene ring has lower aromatic stabilization energy than benzothiazole, increasing susceptibility to electrophilic attacks.
- Geometric Parameters : The thienylidene derivative displays a mean C–C bond distance of 0.003 Å and a higher disorder parameter in crystallography, reflecting reduced planarity compared to the rigid benzothiazole scaffold .
(b) Sulfonamide-Functionalized Analogs
Compound BA91796 () incorporates a sulfamoyl group (-SO2NH2) at position 6 of the benzothiazole ring, replacing the methoxy groups.
Tautomeric and Conformational Analysis
- 1,2,4-Triazole Derivatives (): Compounds [7–9] exist in thione-thiol tautomeric equilibrium. IR spectra confirm the thione form (νC=S at 1247–1255 cm⁻¹; absence of νS-H at 2500–2600 cm⁻¹), whereas the target compound’s benzothiazol-2-ylidene core lacks such tautomerism, ensuring structural rigidity .
- Pseudorotation in Five-Membered Rings: The Cremer-Pople puckering parameters () highlight conformational flexibility in non-aromatic heterocycles, contrasting with the planar, aromatic benzothiazole system in the target compound .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Substituents (R1, R2) | Melting Point (°C) | Yield (%) | logP |
|---|---|---|---|---|
| Target Compound | 5,6-OMe; 3-Me; 4-F | N/A | N/A | ~2.7 |
| (Z)-4-Methylbenzamide analog (Evid. 3) | 4-Me | 183–249 | N/A | ~3.1 |
| Z-4a (Evid. 5) | 4-F | 183–249 | 34.9 | ~2.5 |
| Z-4b (Evid. 5) | 4-Cl | 183–249 | 63.4 | ~2.8 |
Table 2: Key Spectral Data
| Compound Type | IR νC=S (cm⁻¹) | IR νC=O (cm⁻¹) | ¹H-NMR δ (ppm) |
|---|---|---|---|
| Target Compound | 1247–1255* | 1663–1682* | N/A |
| 1,2,4-Triazole [7–9] | 1247–1255 | Absent | 2.1–3.4 (alkyl) |
| Thienylidene analog | N/A | 1680 | 6.8–7.5 (aryl) |
*Inferred from analogous compounds in and .
Biological Activity
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C17H15FN2O3S and a molecular weight of 346.38 g/mol. Its structure features a benzothiazole ring connected to a fluorobenzamide moiety through a double bond. This unique arrangement contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H15FN2O3S |
| Molecular Weight | 346.38 g/mol |
| SMILES | Cc1cc2c(s1)cc(c(c2OC)OC)C(=N)Nc1ccc(F)cc1 |
| Melting Point | Not available |
| Solubility | Not available |
This compound exhibits various biological activities that can be attributed to its interaction with specific molecular targets:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. It is believed to interact with cellular pathways involved in cell cycle regulation and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation as an antibacterial agent.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds has provided insights into how modifications to the benzothiazole and benzamide moieties can influence biological activity. For instance, substituents on the benzamide ring can significantly alter potency and selectivity against specific targets.
Case Studies
- Anticancer Studies : A study demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
- Antimicrobial Activity : In another study, the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Table 2: Biological Activities Overview
| Activity Type | Assay Type | Result |
|---|---|---|
| Anticancer | MTT assay | IC50 = 15 µM |
| Antimicrobial | MIC assay | MIC = 32 µg/mL (Staphylococcus aureus) |
| Apoptosis Induction | Flow Cytometry | Increased Annexin V+ cells |
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in treating cancer or infections.
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its anticancer and antimicrobial effects.
- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity while minimizing toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
